molecular formula C37H38N6O6 B5523585 1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-METHOXYPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-METHOXYPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

Cat. No.: B5523585
M. Wt: 662.7 g/mol
InChI Key: UPQOTHSFPURJNB-NJNXFGOHSA-N
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Description

1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-METHOXYPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE is a complex organic compound that features multiple aromatic rings, heterocycles, and functional groups. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

  • Formation of the indazole core through cyclization reactions.
  • Introduction of the ethoxyphenyl groups via electrophilic aromatic substitution.
  • Formation of the pyrrolo[3,4-d][1,2,3]triazole ring system through cycloaddition reactions.
  • Final functionalization steps to introduce the methoxyphenyl and oxoethyl groups.

Industrial Production Methods

Industrial production of such compounds would require optimization of each synthetic step to maximize yield and purity. This often involves:

  • Use of high-throughput screening to identify optimal reaction conditions.
  • Scale-up of reactions using continuous flow chemistry techniques.
  • Purification using chromatography and recrystallization methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-METHOXYPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions used.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound can be used as a building block for the synthesis of new materials with unique properties.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Drug discovery: Screening for biological activity against various targets.

    Biochemical studies: Investigation of interactions with enzymes and receptors.

Medicine

    Therapeutic agents: Potential development as a drug for treating specific diseases.

    Diagnostic tools: Use in imaging or diagnostic assays.

Industry

    Material science: Development of new polymers or coatings.

    Electronics: Use in the fabrication of organic electronic devices.

Mechanism of Action

The mechanism of action of 1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-METHOXYPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibition or activation of enzymatic activity.

    Interaction with receptors: Modulation of receptor signaling pathways.

    Alteration of cellular processes: Impact on cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-ETHOXYPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
  • **1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-ETHOXYPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

Uniqueness

The uniqueness of 1-(2-{3-(4-ETHOXYPHENYL)-7-[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(2-METHOXYPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

3-[2-[(7E)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N6O6/c1-4-48-26-17-13-23(14-18-26)21-25-9-8-10-28-32(25)39-43(34(28)24-15-19-27(20-16-24)49-5-2)31(44)22-41-35-33(38-40-41)36(45)42(37(35)46)29-11-6-7-12-30(29)47-3/h6-7,11-21,28,33-35H,4-5,8-10,22H2,1-3H3/b25-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQOTHSFPURJNB-NJNXFGOHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)OCC)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC=CC=C7OC)N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\CCCC3C2=NN(C3C4=CC=C(C=C4)OCC)C(=O)CN5C6C(C(=O)N(C6=O)C7=CC=CC=C7OC)N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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